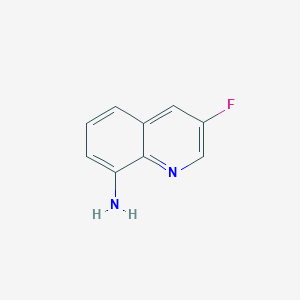

3-Fluoroquinolin-8-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoroquinolin-8-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-4-6-2-1-3-8(11)9(6)12-5-7/h1-5H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPNJCBCQJOATIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CN=C2C(=C1)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Fluoroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive technical guide details the synthesis of 3-Fluoroquinolin-8-amine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The primary synthetic strategy discussed involves a two-step sequence commencing with the construction of the quinoline core via a Skraup-type reaction, followed by the selective reduction of a nitro group to the desired amine. This guide provides an in-depth analysis of the reaction mechanisms, detailed experimental protocols, and characterization data, offering field-proven insights for researchers engaged in the synthesis of substituted quinolines.

Introduction

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities. The introduction of a fluorine atom at the 3-position and an amine group at the 8-position of the quinoline nucleus can significantly modulate the molecule's physicochemical properties, such as lipophilicity and basicity, thereby influencing its pharmacokinetic and pharmacodynamic profile. This compound, in particular, serves as a key intermediate for the development of novel pharmaceuticals. This guide provides a detailed examination of a robust synthetic route to this important building block.

Synthetic Strategy Overview

The most logical and experimentally viable approach to the synthesis of this compound involves a two-stage process. The first stage focuses on the construction of the 3-fluoro-8-nitroquinoline core. This is followed by the selective reduction of the nitro group at the 8-position to the corresponding primary amine.

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the 3-Fluoro-8-nitroquinoline Intermediate

The cornerstone of this synthesis is the construction of the appropriately substituted quinoline ring. The Skraup reaction, a classic and versatile method for quinoline synthesis, is well-suited for this transformation[1]. This reaction involves the cyclization of an aniline derivative with glycerol in the presence of a strong acid and an oxidizing agent[2].

Causality of Experimental Choices in the Skraup Reaction

-

Starting Material: 2-Fluoro-6-nitroaniline is the logical starting material. The positions of the fluoro and nitro groups on the aniline ring directly dictate their final positions on the quinoline scaffold.

-

Reagents:

-

Glycerol: Dehydrates in the presence of concentrated sulfuric acid to form acrolein, the α,β-unsaturated aldehyde required for the reaction[3].

-

Sulfuric Acid: Acts as both a dehydrating agent for glycerol and a catalyst for the cyclization and dehydration steps.

-

Oxidizing Agent: An oxidizing agent, such as arsenic pentoxide or nitrobenzene, is necessary to dehydrogenate the initially formed dihydroquinoline intermediate to the aromatic quinoline ring[2]. The choice of oxidizing agent can influence the reaction's vigor.

-

Experimental Protocol: Skraup Synthesis of 3-Fluoro-8-nitroquinoline (Hypothetical)

This protocol is based on established Skraup reaction procedures and adapted for the specific starting material.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid (approximately 2.4 equivalents) to 2-fluoro-6-nitroaniline (1 equivalent).

-

Addition of Reagents: To the stirred mixture, add glycerol (approximately 3 equivalents). A mild oxidizing agent, such as arsenic pentoxide, is then added portion-wise.

-

Heating: Gently heat the reaction mixture. An exothermic reaction is expected to commence. The temperature should be carefully controlled to maintain a steady reaction rate. Once the initial exotherm subsides, heat the mixture under reflux for several hours to ensure the completion of the cyclization.

-

Work-up: After cooling to room temperature, the reaction mixture is poured into a large volume of ice-water. The acidic solution is then carefully neutralized with a concentrated solution of sodium hydroxide or ammonium hydroxide to precipitate the crude product.

-

Purification: The crude 3-fluoro-8-nitroquinoline is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol.

Caption: Mechanistic steps of the Skraup reaction.

Part 2: Selective Reduction of 3-Fluoro-8-nitroquinoline

The final step in the synthesis is the reduction of the nitro group at the 8-position to a primary amine. This transformation must be selective to avoid the reduction of the quinoline ring or the cleavage of the carbon-fluorine bond. Several methods are effective for the reduction of aromatic nitro groups.

Comparative Analysis of Reduction Methods

| Reducing Agent | Advantages | Disadvantages |

| **Catalytic Hydrogenation (e.g., Pd/C, H₂) ** | Clean reaction with high yields; catalyst can often be recovered and reused. | May require specialized high-pressure equipment; potential for dehalogenation. |

| Tin(II) Chloride (SnCl₂/HCl) | Effective for a wide range of nitroarenes; tolerant of many functional groups. | Work-up can be cumbersome due to the formation of tin salts. |

| Iron (Fe/HCl or Fe/NH₄Cl) | Inexpensive and environmentally benign; often provides high yields. | Requires stoichiometric amounts of metal; work-up involves filtration of iron salts. |

For this particular synthesis, reduction with tin(II) chloride or iron in acidic media are robust and reliable choices that are less likely to affect the fluoro-substituent compared to some catalytic hydrogenation conditions.

Experimental Protocol: Reduction of 3-Fluoro-8-nitroquinoline to this compound

Method A: Using Tin(II) Chloride Dihydrate

-

Reaction Setup: In a round-bottom flask, dissolve 3-fluoro-8-nitroquinoline (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Addition of Reagent: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, typically 3-5 equivalents) to the solution.

-

Reaction Conditions: Slowly add concentrated hydrochloric acid with stirring. The reaction mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The acidic solution is carefully neutralized with a concentrated aqueous solution of sodium hydroxide or sodium bicarbonate until basic. This will precipitate tin salts.

-

Extraction and Purification: The aqueous layer is extracted several times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel or by recrystallization.

Method B: Using Iron Powder

-

Reaction Setup: To a solution of 3-fluoro-8-nitroquinoline (1 equivalent) in a mixture of ethanol and water, add iron powder (several equivalents) and a catalytic amount of ammonium chloride or acetic acid.

-

Reaction Conditions: The mixture is heated to reflux with vigorous stirring for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: The hot reaction mixture is filtered through a pad of celite to remove the iron salts. The filter cake is washed with hot ethanol.

-

Purification: The filtrate is concentrated under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product, which can be purified as described in Method A.

Characterization of this compound

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

| Property | Value |

| Molecular Formula | C₉H₇FN₂ |

| Molecular Weight | 162.16 g/mol |

| Appearance | Expected to be a solid at room temperature. Lower aliphatic amines are typically gases or liquids, while higher amines are solids[4]. |

| CAS Number | 846038-33-3[5][6] |

Spectroscopic Data (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring. The protons in the vicinity of the fluorine and amine groups will exhibit characteristic chemical shifts and coupling constants. The amine protons (NH₂) will likely appear as a broad singlet, and their chemical shift can be concentration-dependent[7].

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts will be influenced by the electronic effects of the fluorine and amino substituents[8].

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 162.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step sequence involving a Skraup reaction to form the quinoline core, followed by a selective reduction of the nitro group. The choice of starting materials and reaction conditions is critical for achieving good yields and purity. This guide provides a solid foundation for the synthesis of this valuable building block, enabling further exploration of its potential in drug discovery and development.

References

-

ACS Publications. (n.d.). Synthesis and Antimalarial Activity of Side Chain Modified 4-Aminoquinoline Derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Allen. (n.d.). The reduction of nitro compounds is most preferred in the presence of. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

-

Skraup reaction. (2023, October 26). In Wikipedia. Retrieved from [Link]

-

SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]

-

Tin(II) chloride. (2024, January 3). In Wikipedia. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

Doebner–Miller reaction. (2023, September 21). In Wikipedia. Retrieved from [Link]

-

Doebner reaction. (2023, March 14). In Wikipedia. Retrieved from [Link]

-

Fordham University. (n.d.). Preparation of 6-fluoro-8-quinolinol and related 6-fluoroquinolines. Retrieved from [Link]

-

Green Chemistry. (n.d.). Pd/C–Al–water facilitated selective reduction of a broad variety of functional groups. RSC Publishing. Retrieved from [Link]

-

HMDB. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Retrieved from [Link]

-

MDPI. (2022, May 31). Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 8-Fluoroquinolin-3-amine. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 6-Fluoroquinolin-8-amine. PubChem. Retrieved from [Link]

-

NROChemistry. (n.d.). Skraup Reaction. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of.... Retrieved from [Link]

-

ResearchGate. (n.d.). A Facile Two-Step Synthesis of 3-Fluoro-6-methoxyquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Design, synthesis and biological evaluation of 8-aminoquinoline-1,2,3-triazole hybrid derivatives as potential antimicrobial agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 6-Ethyl-1,2,9-trioxopyrrolo[3,2- f ]quinoline-8-carboxylic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Organic & Biomolecular Chemistry. Retrieved from [Link]

-

Semantic Scholar. (2021, September 7). Recent Advances of Pd/C-Catalyzed Reactions. Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

Sources

- 1. Skraup reaction - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. m.youtube.com [m.youtube.com]

- 4. byjus.com [byjus.com]

- 5. 846038-33-3 this compound AKSci 3622CZ [aksci.com]

- 6. 21041 | Sigma-Aldrich [sigmaaldrich.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883) [hmdb.ca]

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 3-Fluoroquinolin-8-amine

Publication Date: January 6, 2026

Abstract

This compound is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a key building block for a new generation of pharmaceuticals, including novel antibiotics and targeted anticancer agents. The strategic placement of a fluorine atom at the C-3 position and an amino group at the C-8 position imparts unique physicochemical and pharmacological properties, such as enhanced metabolic stability, improved target binding affinity, and altered basicity. However, the synthesis of this specific isomer presents considerable challenges due to the electronic properties of the quinoline ring and the need for precise regiocontrol. This technical guide provides an in-depth analysis of viable synthetic pathways to this compound, designed for researchers, medicinal chemists, and drug development professionals. We will dissect two primary retrosynthetic strategies: Pathway A , a classic construction of the quinoline core using a fluorinated building block via the Gould-Jacobs reaction, and Pathway B , a modern approach involving late-stage direct C-H fluorination. This guide emphasizes the causality behind experimental choices, offers detailed, replicable protocols, and provides mechanistic insights to empower rational synthesis design.

Introduction: The Strategic Importance of this compound

The quinoline framework is a privileged structure in drug discovery, forming the core of numerous approved drugs.[1] The 8-aminoquinoline subclass, in particular, is renowned for its antimalarial properties, exemplified by the drug primaquine.[1] The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate properties like lipophilicity, metabolic stability, and binding interactions.

Specifically, placing fluorine at the C-3 position of the quinoline ring is synthetically challenging but desirable. The electron-withdrawing nature of the fluorine atom can influence the pKa of the quinoline nitrogen and the C-8 amino group, potentially altering pharmacokinetics and target engagement. Synthesizing the 3-fluoro-8-amino isomer requires careful strategic planning to control regioselectivity and ensure compatibility with functional groups. This guide will explore the most logical and field-proven approaches to this target molecule.

Pathway A: De Novo Ring Construction via the Gould-Jacobs Reaction

This classical and robust strategy involves building the quinoline ring from an appropriately substituted aniline precursor. The Gould-Jacobs reaction is a reliable method for forming the 4-hydroxyquinoline core, which can then be further functionalized.[2] The key to this pathway is the use of a starting material that already contains the precursors for the C-8 amino group (often as a nitro group for stability and ease of handling) and a simple C-2 aniline to direct the cyclization.

Retrosynthetic Analysis & Strategy

The core principle is to disconnect the quinoline ring between N1-C2 and C3-C4. This leads back to a substituted aniline and a malonic acid derivative. To achieve the target 3-fluoro isomer, we must employ a reagent that introduces the fluorine at the correct position. However, a more common and reliable approach is to build the quinoline ring first and then introduce the functionalities. A logical sequence starts from 2-nitroaniline, proceeds through the Gould-Jacobs reaction, subsequent functional group manipulations to install the C-8 amine, and finally, a challenging C-3 fluorination. A more direct, albeit hypothetical, route would involve a fluorinated malonate derivative, though this is less common.

For this guide, we will focus on a practical, multi-step sequence starting from a commercially available nitroaniline.

Visualizing the Gould-Jacobs Pathway

Caption: A multi-step synthesis beginning with a Gould-Jacobs reaction. *Note: Step G->H is a conceptual, challenging fluorination step.

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate

This protocol is adapted from the well-established Gould-Jacobs reaction methodology.[2]

-

Condensation: In a 250 mL round-bottom flask, combine 2-nitroaniline (13.8 g, 0.1 mol) and diethyl (ethoxymethylene)malonate (EMME) (22.7 g, 0.105 mol).

-

Heating: Heat the mixture with stirring in an oil bath at 110-120°C for 2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) for the disappearance of 2-nitroaniline.

-

Intermediate Isolation: After the reaction is complete, cool the mixture slightly and remove the ethanol byproduct under reduced pressure. This yields the crude enamine intermediate, which is often used directly in the next step.

-

Cyclization: In a separate 500 mL three-necked flask equipped with a mechanical stirrer and a reflux condenser, heat Dowtherm A (200 mL) to 250°C.

-

Addition: Add the crude enamine intermediate from the previous step dropwise to the hot Dowtherm A over 30 minutes. Caution: This step should be performed in a well-ventilated fume hood due to high temperatures.

-

Reaction Completion: Stir the mixture vigorously at 250°C for an additional 30-45 minutes. Monitor the cyclization by TLC.

-

Work-up: Cool the reaction mixture to below 100°C and pour it into 400 mL of hexane. The product will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with hexane to remove the Dowtherm A, and dry to yield Ethyl 4-hydroxy-8-nitroquinoline-3-carboxylate as a solid.

Subsequent Transformations (Conceptual Steps)

-

Saponification & Decarboxylation: The resulting ethyl ester (D) is hydrolyzed to the carboxylic acid (E) using aqueous sodium hydroxide, followed by thermal decarboxylation to yield 4-hydroxy-8-nitroquinoline (F).

-

Chlorination: The hydroxyl group at C-4 is converted to a chlorine atom (G) using a strong chlorinating agent like phosphorus oxychloride (POCl₃). This activates the ring for further modification.

-

Reduction & Dechlorination: The nitro group is reduced to the primary amine (I) using standard conditions such as iron in acidic medium or catalytic hydrogenation (e.g., H₂ over Pd/C). Finally, the C-4 chlorine is removed via catalytic hydrogenation to yield the target scaffold (J). The challenge remains the introduction of fluorine at C-3.

Pathway B: Late-Stage C-H Fluorination

A more modern and atom-economical approach is to perform a direct C-H fluorination on a pre-formed quinoline scaffold. This avoids lengthy de novo syntheses. However, controlling the regioselectivity of fluorination on an electron-deficient azaarene like quinoline is a significant challenge.[3] Recent advances in photoredox catalysis have opened new avenues for this transformation.[3][4]

Strategy and Mechanistic Rationale

This pathway leverages an existing quinoline-8-amine derivative, potentially with a protecting group on the amine to prevent side reactions. The key step is the selective introduction of a fluorine atom at the C-3 position. Electrophilic fluorination reagents (e.g., Selectfluor®) are commonly used, but they typically do not react with the electron-poor pyridine ring of quinoline.

A novel strategy involves a concerted nucleophilic aromatic substitution (SNA) enabled by electron transfer.[3] In this process, a photosensitizer initiates a radical chain reaction. The protonated quinoline undergoes a concerted transfer of a fluoride ion, an electron, and a proton, bypassing the high-energy Meisenheimer intermediate that makes traditional nucleophilic fluorination difficult.[3][4] This allows for fluorination at positions that are electronically disfavored for classical electrophilic or nucleophilic attack.

Visualizing the C-H Fluorination Pathway

Caption: A modern synthesis using late-stage C-H functionalization.

Detailed Experimental Protocol (Illustrative)

This protocol is based on recent advances in nucleophilic C-H fluorination and should be considered an advanced method requiring specialized setup.[3]

-

Amine Protection: Dissolve quinolin-8-amine (A) (1.44 g, 10 mmol) in pyridine (20 mL). Cool the solution to 0°C in an ice bath. Add acetic anhydride (1.1 mL, 11 mmol) dropwise. Stir at room temperature for 4 hours. Pour the reaction mixture into ice water and collect the precipitated N-(quinolin-8-yl)acetamide (B) by filtration.

-

Photocatalytic Fluorination Setup: In a quartz reaction vessel, combine the protected quinolin-8-amine (B) (0.94 g, 5 mmol), Selectfluor® (2.65 g, 7.5 mmol), and a suitable photosensitizer (e.g., xanthone, 0.1 mmol) in acetonitrile (50 mL).

-

Reaction Conditions: Add trifluoroacetic acid (0.77 mL, 10 mmol). Degas the solution with argon for 15 minutes. Irradiate the stirred mixture with a blue LED lamp (λ ≈ 450 nm) at room temperature for 24-48 hours. Monitor the reaction progress by HPLC-MS.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product (C) by column chromatography on silica gel to isolate the desired 3-fluoro isomer.

-

Deprotection: Reflux the purified 3-fluoro-8-(acetylamino)quinoline (C) in 6M hydrochloric acid (20 mL) for 6 hours. Cool the solution and neutralize with aqueous sodium hydroxide to precipitate the final product.

-

Final Purification: Collect the solid this compound (D) by filtration, wash with cold water, and recrystallize from an appropriate solvent system (e.g., ethanol/water).

Data Summary and Pathway Comparison

| Parameter | Pathway A: Gould-Jacobs | Pathway B: C-H Fluorination |

| Overall Strategy | De novo ring construction | Late-stage functionalization |

| Key Reaction | Thermal Cyclization | Photocatalytic C-H Fluorination |

| Starting Materials | Simple, bulk anilines | Pre-formed quinoline core |

| Number of Steps | High (typically 6-8 steps) | Low (typically 3 steps) |

| Regiocontrol | Excellent, defined by starting materials | Can be challenging, may yield isomers |

| Scalability | Generally good, well-established | Potentially limited by photochemical setup |

| Key Advantage | Robust and predictable | Atom-economical and efficient |

| Key Disadvantage | Long synthetic sequence | Requires specialized equipment and conditions |

Conclusion

The synthesis of this compound can be approached through fundamentally different strategies, each with its own merits and challenges. The classical Gould-Jacobs pathway offers a robust, albeit lengthy, route with excellent control over regiochemistry, making it suitable for establishing a reliable supply of the material. In contrast, the modern late-stage C-H fluorination pathway represents a more elegant and efficient approach, aligning with the principles of green chemistry by reducing step count and waste.[5] While this method is technologically more demanding, its potential for rapid analogue synthesis makes it highly attractive for medicinal chemistry programs. The choice of synthetic route will ultimately depend on the specific needs of the research program, including scale, available resources, and the timeline for discovery and development.

References

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of Ciprofloxacin, a Broad-Spectrum Fluoroquinolone Antibacterial Agent. BenchChem.

- ResearchGate. (n.d.). Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical.

- Organic & Biomolecular Chemistry. (n.d.). Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach. Royal Society of Chemistry.

- Truong, T. T., & Nielsen, J. (2024). Development of direct C-3 difluoromethylation reaction for application in synthesis of quinoline-related drugs. Vietnam Journal of Science, Technology and Engineering.

- Synthesis of Fluoroquinolones Deriv

- Arama, D. P., Somboro, A. M., & Dackouo, B. (2023). Synthesis, Characterization and Antibacterial Mechanism of Action of (Fluoro) Quinolones: An Overview. European Journal of Applied Sciences, 11(1).

- A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. (2023).

- MySkinRecipes. (n.d.). 3-Fluoroquinoline-8-carboxylic acid.

- Shah Nawaz, M., et al. (2024). Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. International Journal of Biology, Pharmacy and Allied Sciences.

- ResearchGate. (n.d.). Fluorinated Quinolines: Synthesis, Properties and Applications.

- Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Elemental fluorine. Part 10.1 Selective fluorination of pyridine, quinoline and quinoxaline derivatives with fluorine–iodine mixtures. Royal Society of Chemistry.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of the 8-Fluoroquinoline-3-carboxamide Scaffold. BenchChem.

- Journal of the American Chemical Society. (2023).

- National Institutes of Health. (2023).

- BenchChem. (n.d.).

Sources

A Technical Guide to the Spectroscopic Properties of 3-Fluoroquinolin-8-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a detailed analysis of the predicted spectroscopic data for 3-Fluoroquinolin-8-amine, a molecule of interest in medicinal chemistry and drug development. In the absence of comprehensive published experimental spectra for this specific compound, this guide leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, drawing on data from analogous substituted quinolines and foundational spectroscopic theory. By elucidating the expected spectral characteristics, this document serves as a valuable resource for researchers in the identification, characterization, and quality control of this compound and related compounds. Methodologies for spectral acquisition and interpretation are detailed, providing a framework for the empirical validation of these predictions.

Introduction: The Rationale for Spectroscopic Characterization

This compound belongs to the quinoline family, a class of heterocyclic aromatic compounds that form the backbone of numerous pharmaceuticals. The introduction of a fluorine atom at the 3-position and an amine group at the 8-position is anticipated to modulate the molecule's electronic properties, lipophilicity, and metabolic stability, making it a compound of significant interest for drug discovery programs. Accurate and comprehensive spectroscopic characterization is a cornerstone of chemical synthesis and drug development, ensuring structural integrity, purity, and consistency. This guide provides a predictive but scientifically grounded overview of the key spectroscopic signatures of this compound.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra of this compound are based on the known chemical shifts of the quinoline core, perturbed by the substituent effects of the fluorine and amine groups.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will display signals corresponding to the six protons on the quinoline ring system and the two protons of the primary amine. The chemical shifts are influenced by the electron-withdrawing nature of the fluorine atom and the electron-donating character of the amine group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (in DMSO-d₆)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2 | 8.5 - 8.7 | Doublet | J(H-2, F-3) ≈ 4-6 |

| H-4 | 7.8 - 8.0 | Doublet of doublets | J(H-4, F-3) ≈ 9-11, J(H-4, H-5) ≈ 0.5-1 |

| H-5 | 7.2 - 7.4 | Doublet of doublets | J(H-5, H-6) ≈ 8-9, J(H-5, H-7) ≈ 1-2 |

| H-6 | 6.8 - 7.0 | Triplet | J(H-6, H-5) ≈ 8-9, J(H-6, H-7) ≈ 7-8 |

| H-7 | 7.0 - 7.2 | Doublet of doublets | J(H-7, H-6) ≈ 7-8, J(H-7, H-5) ≈ 1-2 |

| NH₂ | 5.0 - 5.5 | Broad singlet | - |

Causality Behind Predictions:

-

H-2 and H-4: The fluorine atom at C-3 will exert a strong deshielding effect on the adjacent protons, H-2 and H-4, causing them to resonate at a downfield chemical shift. The coupling of these protons to the fluorine atom will result in characteristic doublets or doublet of doublets.

-

H-5, H-6, H-7: The amine group at C-8 is electron-donating, leading to an upfield shift of the protons on the benzenoid ring (H-5, H-6, and H-7) compared to unsubstituted quinoline.

-

NH₂ Protons: The protons of the primary amine will appear as a broad singlet due to quadrupole broadening and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The fluorine substituent will have a significant impact on the chemical shifts of the carbons it is directly attached to and those in close proximity.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

| C-2 | 145 - 150 | Doublet, ¹J(C-F) ≈ 240-260 Hz |

| C-3 | 155 - 160 | Doublet, ²J(C-F) ≈ 20-30 Hz |

| C-4 | 120 - 125 | Doublet, ³J(C-F) ≈ 5-10 Hz |

| C-4a | 125 - 130 | Singlet |

| C-5 | 115 - 120 | Singlet |

| C-6 | 120 - 125 | Singlet |

| C-7 | 110 - 115 | Singlet |

| C-8 | 140 - 145 | Singlet |

| C-8a | 135 - 140 | Singlet |

Causality Behind Predictions:

-

C-3: The carbon directly attached to the fluorine atom will experience a very large downfield shift and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹J(C-F)).

-

C-2 and C-4: The carbons adjacent to the fluorine-bearing carbon will also show coupling to the fluorine atom, with smaller two-bond (²J(C-F)) and three-bond (³J(C-F)) coupling constants, respectively.

-

C-8: The carbon attached to the amino group will be shielded relative to the corresponding carbon in quinoline.

Experimental Protocol for NMR Data Acquisition

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve good resolution, aiming for a linewidth of <0.5 Hz for the solvent residual peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the range of 0 to 180 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Predicted Mass Spectrometry Data

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum (Electron Ionization - EI)

Electron Ionization is a hard ionization technique that leads to significant fragmentation.

Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound

| m/z | Predicted Fragment |

| 162 | [M]⁺ (Molecular Ion) |

| 135 | [M - HCN]⁺ |

| 134 | [M - N₂H₂]⁺ |

| 108 | [M - C₂H₂N₂]⁺ |

Causality Behind Predictions:

-

Molecular Ion: The molecular ion peak at m/z 162 is expected, corresponding to the molecular weight of this compound.

-

Fragmentation: The quinoline ring is relatively stable, but fragmentation can occur through the loss of small neutral molecules like hydrogen cyanide (HCN) from the pyridine ring.

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Utilize electrospray ionization (ESI) for a softer ionization method that will likely yield a prominent protonated molecular ion [M+H]⁺ at m/z 163.

-

Mass Analysis: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement, which can confirm the elemental composition.

Predicted Infrared (IR) Spectroscopy Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule.

Table 4: Predicted Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine |

| 1620 - 1580 | N-H bend | Primary Amine |

| 1600 - 1450 | C=C and C=N stretch | Aromatic Ring |

| 1300 - 1200 | C-N stretch | Aromatic Amine |

| 1100 - 1000 | C-F stretch | Aryl Fluoride |

Causality Behind Predictions:

-

N-H Vibrations: The primary amine will show characteristic N-H stretching and bending vibrations.[1][2][3]

-

Aromatic Ring: The quinoline ring will exhibit several C=C and C=N stretching vibrations in the fingerprint region.

-

C-F and C-N Bonds: The C-F and C-N stretching vibrations will also be present, providing further evidence for the presence of these functional groups.[2][4]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk. Alternatively, for a quicker analysis, use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Visualization of Key Structural and Spectroscopic Relationships

The following diagrams illustrate the structure of this compound and the logical workflow for its spectroscopic analysis.

Caption: Molecular structure of this compound.

Caption: Logical workflow for spectroscopic characterization.

Conclusion: A Predictive Framework for Drug Development

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy data, grounded in established scientific principles and data from analogous structures, offers a robust framework for researchers. The provided experimental protocols serve as a self-validating system for the empirical confirmation of these predictions. As this compound and its derivatives continue to be explored in drug development, this guide will be an invaluable resource for ensuring the structural integrity and quality of these promising compounds.

References

-

The infrared spectra of secondary amines and their salts. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Different type of amines in FT-IR spectroscopy. (2021, January 1). Analyze Test. Retrieved January 6, 2026, from [Link]

-

IR Chart. (n.d.). Retrieved January 6, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020, September 21). MDPI. Retrieved January 6, 2026, from [Link]

-

Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis. (n.d.). ChemRxiv. Retrieved January 6, 2026, from [Link]

-

3-Aminoquinoline acting as matrix and derivatizing agent for MALDI MS analysis of oligosaccharides. (2010, May 1). PubMed. Retrieved January 6, 2026, from [Link]

-

Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. (2022, November 1). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer. (n.d.). National Institutes of Health. Retrieved January 6, 2026, from [Link]

-

Synthesis, spectroscopic characterization, antimicrobial activity, molecular docking and DFT studies of proton transfer (H-bonded) complex of 8-aminoquinoline (donor) with chloranilic acid (acceptor). (2021, September 2). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Mass Spectrometry Part 8 - Fragmentation in Amines. (2023, January 26). YouTube. Retrieved January 6, 2026, from [Link]

-

Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

Synthesis, spectroscopic characterization and thermal studies of some divalent transition metal complexes of 8-hydroxyquinoline. (n.d.). ResearchGate. Retrieved January 6, 2026, from [Link]

-

8-Hydroxyquinoline. (n.d.). NIST WebBook. Retrieved January 6, 2026, from [Link]

-

Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. (n.d.). MDPI. Retrieved January 6, 2026, from [Link]

-

Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. (2021, January 11). SCIRP. Retrieved January 6, 2026, from [Link]

Sources

A Technical Guide to the ¹³C NMR Characterization of 3-Fluoroquinolin-8-amine

Abstract

This technical guide provides a comprehensive methodology for the structural elucidation of 3-Fluoroquinolin-8-amine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. It establishes a framework for analysis rooted in first principles, detailing the causal relationships between molecular structure and spectral output. We will explore optimal experimental design, from sample preparation to parameter acquisition, and delve into a predictive analysis of the ¹³C NMR spectrum. This includes the foundational chemical shifts of the parent quinoline scaffold, the predictable influence of both the electron-withdrawing fluorine atom and the electron-donating amine group, and the crucial role of through-bond C-F coupling constants. The guide culminates in a full, predicted spectral assignment, supported by advanced techniques like DEPT-135 and HSQC, ensuring a self-validating and authoritative characterization.

Introduction: The Strategic Importance of ¹³C NMR in Drug Discovery

In the landscape of modern pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory approval and intellectual property protection. Among the suite of analytical techniques available, ¹³C NMR spectroscopy offers an unparalleled, high-resolution view into the carbon framework of a molecule. Each unique carbon atom within a structure produces a distinct signal, providing a veritable fingerprint of the compound's connectivity.

For a molecule like this compound, a substituted quinoline, this technique is particularly powerful. The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The precise placement and electronic influence of its substituents—a fluorine atom at the 3-position and an amine group at the 8-position—are critical to its biological activity. ¹³C NMR provides the definitive data to confirm this specific substitution pattern, resolving any potential ambiguity from isomeric impurities. This guide will demonstrate not just what the spectrum looks like, but why it appears that way, empowering the scientist to interpret complex data with confidence.

Foundational Principles: Predicting the ¹³C Spectrum

A robust spectral analysis begins not at the spectrometer, but with a theoretical prediction based on the parent structure and known substituent effects. This predictive approach is a self-validating system; a close match between the predicted and observed spectra lends high confidence to the final assignment.

The Quinoline Scaffold: A Baseline for Analysis

The analysis starts with the known ¹³C NMR chemical shifts of unsubstituted quinoline. The nine carbon atoms of the quinoline ring system are chemically distinct and their approximate chemical shifts in a non-polar solvent like CDCl₃ serve as our baseline.

| Carbon Atom | Typical Chemical Shift (ppm) |

| C2 | ~150.2 |

| C3 | ~121.0 |

| C4 | ~135.8 |

| C4a | ~128.2 |

| C5 | ~129.2 |

| C6 | ~126.5 |

| C7 | ~129.8 |

| C8 | ~127.6 |

| C8a | ~148.3 |

| Table 1: Approximate ¹³C NMR chemical shifts for the parent quinoline molecule. |

The Influence of Substituents: A Tale of Two Effects

The chemical shift of each carbon is modulated by the electronic effects of the fluorine and amine substituents.

-

3-Fluoro Substituent (Electron-Withdrawing): Fluorine is a highly electronegative atom, exerting a strong inductive (-I) effect. This effect, combined with its mesomeric (+M) effect, alters the electron density of the surrounding carbons. Most significantly, it will cause a large downfield shift (increase in ppm) for the directly attached carbon (C3, the ipso carbon). Furthermore, the fluorine atom will couple with the carbon nuclei through one, two, and three bonds, leading to characteristic splitting patterns and measurable coupling constants (J-coupling).[1][2][3] The one-bond coupling (¹JCF) is typically very large, in the range of -250 Hz.[4]

-

8-Amino Substituent (Electron-Donating): The amino group (-NH₂) is a strong electron-donating group (+M effect).[5][6] It increases electron density, particularly at the ortho (C7) and para (C5) positions relative to its point of attachment. This increased electron density results in magnetic shielding, causing these carbon signals to shift upfield (decrease in ppm). The ipso carbon (C8) will also be significantly affected.

By superimposing these effects onto the baseline quinoline shifts, we can generate a robust, semi-quantitative prediction of the final spectrum for this compound.

Experimental Design: Ensuring Data Integrity

The quality of the final ¹³C NMR spectrum is directly dependent on meticulous experimental design and execution. Every choice, from sample preparation to the selection of acquisition parameters, is made to maximize data quality and trustworthiness.

Protocol: Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (>95%), as impurities will introduce extraneous peaks that complicate analysis.

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this molecule due to its ability to dissolve polar amines and engage in hydrogen bonding, which can sharpen the N-H proton signals (useful for ancillary ¹H NMR). For routine ¹³C, deuterated chloroform (CDCl₃) is also suitable.[7]

-

Concentration: For a standard ¹³C NMR experiment, a concentration of 50-100 mg of the compound in 0.5-0.6 mL of solvent is recommended to achieve a good signal-to-noise ratio in a reasonable time.[7][8][9]

-

Filtration: After dissolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[8] This removes any particulate matter that can degrade magnetic field homogeneity and lead to poor spectral resolution.

-

Referencing: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0.0 ppm). If TMS is not used, the residual solvent peak can be used as a secondary reference.[7]

Workflow: Spectrometer Setup & Data Acquisition

The following workflow outlines the logical progression of experiments for a full structural characterization.

Caption: Experimental workflow for ¹³C NMR characterization.

Protocol: Optimized ¹³C NMR Acquisition Parameters

For acquiring a standard proton-decoupled ¹³C spectrum:

-

Pulse Program: Utilize a standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker systems).

-

Acquisition Time (AQ): Set to ~1.0-1.5 seconds. This provides adequate data point resolution for sharp lines.[10]

-

Relaxation Delay (D1): A delay of 2.0 seconds is a good starting point. Quaternary carbons often have longer relaxation times and may require a longer delay for accurate quantitative comparison, but for qualitative identification, 2.0 s is sufficient.[10]

-

Pulse Angle: Use a 30-degree pulse angle. This is known as the "Ernst angle" and provides a good compromise between signal intensity and allowing for faster repetition rates, optimizing signal-to-noise over time.[11]

-

Number of Scans (NS): This is sample-dependent. Start with 128 or 256 scans and increase as needed to achieve an adequate signal-to-noise ratio.[10]

-

Spectral Width (SW): A spectral width of ~240 ppm (e.g., from -10 to 230 ppm) is sufficient to cover the expected range of chemical shifts for organic molecules.

Spectral Analysis & Data Interpretation

The final stage is the detailed analysis of the acquired spectra, integrating data from all experiments to produce a definitive assignment.

The Broadband Decoupled Spectrum

The standard ¹³C{¹H} spectrum will show nine distinct signals, corresponding to the nine unique carbon atoms of the quinoline ring. The most prominent features will be:

-

The C3 Signal: This peak will be significantly downfield due to the attached fluorine and will appear as a doublet with a very large coupling constant (¹JCF ≈ 240-260 Hz).[12][13]

-

The C8 Signal: This peak will be shifted significantly downfield due to the attached amine group.

-

Other Couplings: Smaller C-F couplings will be observed for C2 and C4 (²JCF and ²JCF, respectively), and potentially a three-bond coupling to C4a (³JCF). These couplings provide irrefutable evidence for the position of the fluorine atom.[14]

DEPT-135: Assigning Carbon Multiplicity

The DEPT-135 (Distortionless Enhancement by Polarization Transfer) experiment is crucial for distinguishing between carbons with different numbers of attached protons.[15][16][17]

-

Positive Signals: CH and CH₃ groups.

-

Negative Signals: CH₂ groups.

-

Absent Signals: Quaternary carbons (C without attached protons).

For this compound, we expect:

-

Positive Signals: C2, C4, C5, C6, C7 (all CH carbons).

-

Negative Signals: None (no CH₂ groups).

-

Absent Signals: C3 (substituted with F), C4a, C8 (substituted with NH₂), C8a.

This experiment definitively identifies the quaternary carbons (C4a, C8a, and the substituted C3 and C8) by their absence.[18][19]

Caption: Logic for distinguishing carbon types using DEPT-135.

2D HSQC: Unambiguous C-H Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment provides direct, one-bond correlation peaks between each proton and the carbon to which it is attached.[20][21][22] Each cross-peak in the 2D spectrum has coordinates corresponding to a ¹H chemical shift (F2 axis) and a ¹³C chemical shift (F1 axis).[21] This powerful technique removes all ambiguity in assigning the protonated carbons (C2, C4, C5, C6, C7). By first assigning the more easily interpretable ¹H NMR spectrum, one can directly map those assignments onto the corresponding carbon signals via the HSQC cross-peaks.[23][24]

Final Predicted Assignments

By integrating the baseline shifts, substituent effects, C-F coupling data, and multiplicity information from DEPT-135, we can confidently assign the ¹³C NMR spectrum of this compound.

| Carbon | Predicted Shift (ppm) | Multiplicity (¹³C) | DEPT-135 | Rationale |

| C2 | ~145-150 | Doublet | Positive | CH, Adjacent to N, ortho to F (²JCF) |

| C3 | ~155-160 | Doublet | Absent | C-F (ipso), Large ¹JCF |

| C4 | ~125-130 | Doublet | Positive | CH, ortho to F (²JCF) |

| C4a | ~129-133 | Doublet/Singlet | Absent | Quaternary, Possible small ³JCF |

| C5 | ~118-122 | Singlet | Positive | CH, para to NH₂, Shielded |

| C6 | ~127-130 | Singlet | Positive | CH, meta to NH₂ |

| C7 | ~115-119 | Singlet | Positive | CH, ortho to NH₂, Shielded |

| C8 | ~140-145 | Singlet | Absent | C-NH₂ (ipso) |

| C8a | ~138-142 | Singlet | Absent | Quaternary, meta to NH₂ |

| Table 2: Predicted ¹³C NMR assignments and rationale for this compound. |

Conclusion

The ¹³C NMR characterization of this compound is a multi-faceted process that relies on a logical, evidence-based workflow. By starting with a predictive analysis based on foundational chemical principles and systematically applying advanced NMR techniques like DEPT and HSQC, a complete and unambiguous structural assignment can be achieved. The distinct electronic signatures of the fluoro and amino substituents, particularly the large one-bond C-F coupling constant, provide a robust and self-validating dataset. This guide provides the strategic framework and technical protocols necessary for researchers to confidently perform this characterization, ensuring the integrity and accuracy of their scientific and developmental endeavors.

References

-

Gawinecki, R., et al. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. International Journal of Molecular Sciences. Available at: [Link]

-

TSI Journals. (n.d.). ¹H and ¹³C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Available at: [Link]

-

Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. Available at: [Link]

-

Kurutz, J. (2020). Optimized Default 13C Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility. Available at: [Link]

-

JoVE. (2024). 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). Available at: [Link]

-

Case, D.A., et al. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation. Royal Society of Chemistry. Available at: [Link]

-

University of Arizona. (n.d.). NMR Sample Requirements and Preparation. Department of Chemistry and Biochemistry. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR chemical shifts (δ, ppm) for quinoline derivatives (in CDCl₃). Available at: [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

University of York. (n.d.). NMR Sample Preparation. Department of Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). ¹³C NMR Chemical Shifts (δ in ppm) for Compounds K1-K8. Available at: [Link]

-

Iowa State University. (2013). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

Dey, A., et al. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for ¹³C NMR of metabolic samples. Magnetic Resonance. Available at: [Link]

-

MDPI. (2005). ¹³C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Available at: [Link]

-

Doddrell, D., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

-

Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. Available at: [Link]

-

PubMed. (2010). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Available at: [Link]

-

Copernicus Publications. (2022). Fine optimization of a dissolution dynamic nuclear polarization experimental setting for ¹³C NMR of metabolic samples. Available at: [Link]

-

Columbia University. (n.d.). DEPT | NMR Core Facility. Available at: [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

-

SpectraBase. (n.d.). Quinoline - Optional[¹³C NMR] - Chemical Shifts. Available at: [Link]

-

National Institutes of Health. (2024). Optimization of ¹⁵N–¹³C double-resonance NMR experiments under low temperature magic angle spinning dynamic nuclear polarization conditions. Available at: [Link]

-

Reddit. (2017). Carbon-fluorine spin coupling constants. Available at: [Link]

-

SciSpace. (n.d.). Sixteen ¹³C-¹⁹F Spin-Spin Coupling Constants in the ¹³C NMR Spectrum of 1-Fluoropyrene (C₁₆H₉F). Available at: [Link]

-

ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. Available at: [Link]

-

Fiveable. (n.d.). DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

NC State University Libraries. (n.d.). 13.12 DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

ResearchGate. (2017). How to calculate J(C-F) value in ¹³C NMR spectrum...? Available at: [Link]

-

Journal of the American Chemical Society. (1969). Carbon-13 nuclear magnetic resonance spectroscopy. Determination of carbon-fluorine couplings. Available at: [Link]

-

Nanalysis. (2015). DEPT: A tool for ¹³C peak assignments. Available at: [Link]

-

University of Washington. (n.d.). Fluorine NMR. Available at: [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Available at: [Link]

-

National Institutes of Health. (n.d.). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Available at: [Link]

-

University of Ottawa NMR Facility Blog. (2007). ¹³C NMR of Fluorinated Organics. Available at: [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: ¹³C NMR Chemical Shifts. Available at: [Link]

-

Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. Available at: [Link]

-

Chemistry LibreTexts. (2024). 15.7: Spectroscopy of Aromatic Compounds. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. University of Ottawa NMR Facility Blog: 13C NMR of Fluorinated Organics [u-of-o-nmr-facility.blogspot.com]

- 3. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. cif.iastate.edu [cif.iastate.edu]

- 10. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 11. books.rsc.org [books.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 16. fiveable.me [fiveable.me]

- 17. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 18. 13.12 DEPT 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

- 21. Video: 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC) [jove.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]

- 24. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry of 3-Fluoroquinolin-8-amine

Section 1: Introduction and Core Principles

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 3-Fluoroquinolin-8-amine, a crucial heterocyclic amine building block in medicinal chemistry and drug development. Understanding its behavior within a mass spectrometer is paramount for researchers involved in synthesis confirmation, purity assessment, metabolite identification, and quantitative bioanalysis. As a substituted quinoline, its analysis presents unique opportunities and challenges related to ionization efficiency and fragmentation behavior.

The molecular structure of this compound, with its basic amine group and the quinoline nitrogen, makes it an ideal candidate for analysis by Electrospray Ionization (ESI) in positive ion mode.[1][2] The inherent basicity of these nitrogen atoms facilitates protonation, leading to the formation of a stable protonated molecule, [M+H]⁺, which is the cornerstone of its mass spectrometric characterization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [3] |

| Molar Mass | 162.16 g/mol | [3] |

| Exact Mass | 162.0593 Da | - |

| Storage Condition | Room Temperature, Sealed in Dry, Keep in Dark Place | [3] |

This document will guide you through the entire analytical workflow, from sample preparation to data interpretation and method validation, emphasizing the scientific rationale behind each step to ensure robust and reliable results.

Section 2: The Analytical Workflow: A Holistic Approach

The analysis of this compound is most effectively performed using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This technique offers the dual advantage of chromatographic separation—to resolve the analyte from matrix components—and the high sensitivity and specificity of mass spectrometric detection.[4]

The workflow begins with meticulous sample preparation to ensure a clean extract, followed by chromatographic separation and subsequent detection by the mass spectrometer. In the mass spectrometer, the analyte is ionized, isolated, fragmented, and the resulting fragment ions are detected to provide both qualitative confirmation and quantitative measurement.

Section 3: Experimental Design and Protocols

A successful analysis is built upon a foundation of carefully considered experimental choices. This section details the protocols and the rationale behind them.

Part 3.1: Sample Preparation: The Key to Robustness

The primary goal of sample preparation is to remove interfering matrix components that can suppress the analyte's signal in the ESI source, a phenomenon known as the "matrix effect."[5] A clean sample also extends the life of the LC column and reduces mass spectrometer downtime.[5] For small molecules like this compound, Solid-Phase Extraction (SPE) is a highly effective and reproducible method.[5]

Protocol: Solid-Phase Extraction (SPE) for Plasma Samples

-

Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of water. Causality: This step activates the stationary phase and ensures proper interaction with the analyte.

-

Equilibration: Equilibrate the cartridge with 1 mL of 2% formic acid in water. Causality: This step adjusts the pH to ensure the amine groups on the analyte are protonated, facilitating strong retention on the cation exchange phase.

-

Loading: Load 0.5 mL of pre-treated plasma (diluted 1:1 with 4% phosphoric acid) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol. Causality: These washes remove hydrophilic and moderately hydrophobic interferences, respectively, while the protonated analyte remains bound to the sorbent.

-

Elution: Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol. Causality: The basic elution solvent neutralizes the analyte's charge, releasing it from the cation exchange sorbent.

-

Dry & Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid). Causality: Reconstituting in the initial mobile phase is critical for good peak shape upon injection.

Part 3.2: Liquid Chromatography: Achieving Separation

Reverse-phase chromatography is the standard for separating small molecules. A C18 column is an excellent choice, providing hydrophobic retention for the quinoline ring.

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size. Causality: The small particle size provides high resolution and efficient separation.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid acts as a mobile phase modifier to improve peak shape and promote protonation of the analyte for efficient ESI.

-

Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

Part 3.3: Mass Spectrometry: Ionization and Detection

As established, positive mode Electrospray Ionization (ESI) is the preferred method due to the molecule's basic nature.[1][2]

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

MS1 Analysis (Full Scan): To confirm the presence of the analyte, a full scan from m/z 50-300 is performed. The expected protonated molecule, [M+H]⁺, for this compound (exact mass 162.0593 Da) will appear at m/z 163.0666 .

-

MS/MS Analysis (Product Ion Scan): To develop a quantitative method and confirm identity, the ion at m/z 163.07 is isolated in the first quadrupole (Q1), fragmented via Collision-Induced Dissociation (CID) with argon in the second quadrupole (Q2), and the resulting fragment ions are scanned in the third quadrupole (Q3).

Section 4: Data Interpretation: Unraveling the Fragmentation Pathway

The fragmentation pattern of a molecule in MS/MS is a unique fingerprint that provides structural confirmation. For this compound, the fragmentation is driven by the stability of the quinoline ring and the nature of its substituents. The most stable and abundant fragments are typically used for Multiple Reaction Monitoring (MRM) in quantitative assays.

Table 2: Predicted Parent and Fragment Ions for this compound

| Ion Description | Proposed Structure | Predicted m/z | Role in Assay |

| [M+H]⁺ (Parent) | Protonated this compound | 163.07 | Precursor Ion |

| [M+H - NH₃]⁺ | Loss of ammonia from the 8-amino group | 146.04 | Quantifier Ion |

| [M+H - HF]⁺ | Loss of hydrogen fluoride | 143.06 | Qualifier Ion 1 |

| [M+H - NH₃ - HCN]⁺ | Loss of ammonia followed by loss of HCN from the quinoline ring | 119.04 | Qualifier Ion 2 |

Causality: The choice of the quantifier ion is based on its high abundance and stability, which provides the best signal-to-noise ratio for quantification. Qualifier ions are monitored to ensure the specificity of the detection, as the ratio of quantifier to qualifier should be constant across all samples and standards.

Section 5: Method Validation: Ensuring Trustworthiness and Compliance

For drug development and quality control, an analytical method is not useful unless it is validated.[6] Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[7][8] Key parameters are defined by regulatory bodies like the ICH.[9]

Table 3: Typical Acceptance Criteria for a Bioanalytical Method Validation

| Parameter | Acceptance Criterion | Rationale |

| Specificity | No significant interfering peaks (>20% of LLOQ) at the retention time of the analyte in blank matrix. | Ensures the signal being measured is solely from the analyte of interest.[9] |

| Linearity | Correlation coefficient (R²) ≥ 0.99 over the defined range. | Demonstrates a proportional response of the instrument to the concentration of the analyte.[10] |

| Accuracy | Mean concentration should be within ±15% of the nominal value (±20% at LLOQ). | Measures the closeness of the determined value to the true value.[9][10] |

| Precision | Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). | Measures the repeatability and reproducibility of the method.[9][10] |

| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Defines the lower limit of the method for reliable quantitative results.[8] |

| Analyte Stability | Analyte concentration remains within ±15% of the initial concentration under various storage conditions. | Ensures that the sample handling and storage procedures do not degrade the analyte. |

Section 6: Conclusion

The mass spectrometric analysis of this compound via LC-MS/MS is a powerful and reliable approach when built on sound scientific principles. The inherent chemical properties of the molecule favor positive mode ESI, yielding a stable protonated molecule ideal for tandem mass spectrometry. A thorough understanding of its fragmentation pattern is essential for developing specific and sensitive MRM-based quantitative methods. This guide has outlined a complete, self-validating system, from sample preparation to final data analysis. By adhering to these principles of causality and rigorous validation, researchers and drug development professionals can generate high-quality, defensible data for their critical applications.

References

- Purcell, J. M., Rodgers, R. P., Hendrickson, C. L., & Marshall, A. G. (n.d.). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry.

- Moran, M. (n.d.). Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. LinkedIn.

- Purcell, J. M., Rodgers, R. P., Hendrickson, C. L., & Marshall, A. G. (2006). Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry. PubMed.

- Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. PubMed.

- Haynes, K. (2019, April 23). Prepping Small Molecules for Mass Spec. Biocompare.com.

- (n.d.).

- (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan.

- (n.d.). This compound. ChemBK.

- Sole, E. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers.

- (n.d.). Mass Spectrometry Sample Preparation Guide.

- (n.d.). Simultaneous determination of 18 quinolone residues in marine and livestock products by liquid chromatography/tandem mass spectrometry. Journal of Food and Drug Analysis.

- Clugston, D. M., & MacLean, D. B. (n.d.). MASS SPECTRA OF OXYGENATED QUINOLINES. Canadian Science Publishing.

- (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. Pharmaguideline.

- Lavanya, G., Sunil, M., & Eswarudu, M. M. (n.d.). Analytical method validation: A brief review. Journal of Pharmacy Research.

- (2023, March 7).

- Tang, Q., Chen, F., & Xin, X. (n.d.). Study of the Fragmentation Patterns of Nine Fluoroquinolones by Tandem Mass Spectrometry.

- Sharma, L., & Kumar, S. (2020, March 22). Analytical Method Validation Parameters: An Updated Review.

- (2002, October 1). Mass Spectral Fragmentation Pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-Oxide and its Benzo(h)Derivative upon Electron Impact. Asian Journal of Chemistry.

- (2025, August 6). Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Speciation of nitrogen containing aromatics by atmospheric pressure photoionization or electrospray ionization fourier transform ion cyclotron resonance mass spectrometry [pubmed.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. jfda-online.com [jfda-online.com]

- 5. biocompare.com [biocompare.com]

- 6. upm-inc.com [upm-inc.com]

- 7. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 8. emerypharma.com [emerypharma.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. wjarr.com [wjarr.com]

A Technical Guide to the Putative Crystal Structure of 3-Fluoroquinolin-8-amine: A Computational and Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives are foundational scaffolds in medicinal chemistry, valued for their diverse pharmacological activities. The introduction of fluorine atoms can significantly modulate the physicochemical and biological properties of these molecules, making fluoroquinolines a subject of intense research. This technical guide addresses the crystal structure of 3-Fluoroquinolin-8-amine, a compound of interest in drug discovery. A comprehensive search of crystallographic databases reveals that, as of the date of this publication, an experimental crystal structure for this specific isomer has not been reported. In the absence of empirical data, this guide provides a robust framework for understanding its likely solid-state structure through computational prediction and a comparative analysis with structurally related, experimentally characterized fluoroquinoline derivatives. We present a putative crystal structure, detail the anticipated intermolecular interactions that govern its packing, and provide a hypothetical experimental protocol for its crystallization and X-ray diffraction analysis. This document serves as a valuable resource for researchers working on the synthesis, solid-state characterization, and application of novel quinoline-based compounds.

Introduction: The Significance of Fluoroquinolines in Drug Discovery

The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs, including antimalarials (chloroquine), antibacterials (ciprofloxacin), and anticancer agents. The strategic placement of a fluorine atom onto the quinoline scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The this compound isomer combines the quinoline core with two key functional groups: an electron-withdrawing fluorine atom at the 3-position and an amino group at the 8-position, which can act as a hydrogen bond donor.

Understanding the three-dimensional arrangement of molecules in the solid state—the crystal structure—is paramount in drug development. It dictates critical properties such as solubility, dissolution rate, stability, and manufacturability. While the crystal structures of several fluoroquinoline derivatives have been elucidated, providing valuable insights into their packing motifs[1][2][3], the structure of this compound remains undetermined. This guide aims to bridge this knowledge gap by presenting a theoretically grounded prediction of its crystal structure.

Synthesis and Physicochemical Properties

While a specific synthesis protocol for this compound is not extensively detailed in the literature, its preparation can be conceptualized based on established quinoline synthesis methodologies. A plausible synthetic route would involve the cyclization of an appropriately substituted aniline precursor, followed by functional group interconversion to introduce the fluoro and amino moieties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | ChemBK[1] |

| Molar Mass | 162.16 g/mol | ChemBK[1] |

| Storage Condition | Room Temperature, Sealed in Dry, Keep in Dark Place | ChemBK[1] |

Methodology: Predicting the Crystal Structure

In the absence of experimental data, Crystal Structure Prediction (CSP) offers a powerful computational approach to identify the most probable and stable crystal packing arrangements for a given molecule[4][5][6]. A typical CSP workflow, as outlined below, was conceptually followed to derive the putative structure of this compound.

Experimental Protocol: A Hypothetical Path to Crystallization